
Methyl 12-aminooctadec-9-enoate
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Overview
Description
Methyl 12-aminooctadec-9-enoate is a compound that belongs to the class of lipo-phenolics. These compounds are characterized by their lipophilic properties, which make them useful in various applications, including food, cosmetics, and pharmaceuticals. This compound is particularly noted for its antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-aminooctadec-9-enoate can be synthesized through a series of chemical reactions starting from ricinoleic acid, which is derived from castor oil. The synthesis involves the preparation of intermediates such as (Z)-methyl-12-(methanesulfonyloxy)octadec-9-enoate and (Z)-methyl-12-(azido)octadec-9-enoate, followed by the reduction of the azido group to an amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-aminooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido intermediate can be reduced to form the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and Collins reagent.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, substituted amino derivatives, and other functionalized compounds that retain the core structure of this compound .
Scientific Research Applications
Methyl 12-aminooctadec-9-enoate and its derivatives exhibit a range of scientific research applications, particularly in the development of antimicrobial agents, antioxidants, and potential chemotherapeutic agents . This compound serves as a building block for synthesizing novel compounds with enhanced biological activities .
Scientific Research Applications
Antimicrobial and Anti-Biofilm Agents: Schiff bases derived from this compound have been synthesized and tested for antimicrobial and anti-biofilm effects . These compounds show promise in combating biofilms, which are complex communities of microorganisms that are often resistant to conventional antibiotics .
Antioxidant Properties: Lipophilization of phenolic acids using (Z)-methyl-12-aminooctadec-9-enoate improves their antioxidant properties . This modification enhances the ability of phenolic acids to scavenge free radicals, potentially protecting cells from oxidative damage .
Derivatives and Biological Activity: this compound is used to create various derivatives with notable biological activities . For example, amidation reactions coupling Z-methyl-12-aminooctadec-9-enoate with substituted cinnamic and phenolic acids have yielded compounds with antioxidant properties .
Synthesis and Modification
Synthesis of AKGs: Ricinoleic acid is used in the synthesis of substituted 1-O-alkylglycerols (AKGs) . These AKGs, modified with methoxy, gem-difluoro, azide, and hydroxy groups, exhibit antimicrobial activity, both alone and in combination with common antibiotics .
Esterification and other Reactions: this compound is produced through the esterification of ricinoleic acid . Further reactions, such as mesylation and substitution, are performed to introduce functional groups like azides .
Case Studies and Examples
Antimicrobial Activity of AKGs: A study on AKGs showed that (S)-3-(((R,Z)-12-hydroxyoctadec-9-en-1-yl)oxy)propane-1,2-diol exhibited antimicrobial activity against all eleven tested organisms, including bacteria and fungi . Other AKGs, such as those with methoxy, difluoro, and azido groups, showed selective activity against different microbial species .
Carvacryl Propionate: Carvacryl propionate, produced by esterifying carvacrol with propionyl chloride, exhibits enhanced analgesic, anti-inflammatory, and anti-hyperalgesic effects compared to pure carvacrol .
Phenolic Acid Derivatives: Amidation reactions involving Z-methyl-12-aminooctadec-9-enoate with cinnamic and phenolic acids have produced compounds that, when tested on cultured H9c2 cells under oxygen–glucose deprivation/reperfusion (OGD/R) conditions, increased superoxide dismutase (SOD) activity and reduced lactate dehydrogenase (LDH) and malondialdehyde (MDA) levels .
Data Tables
Mechanism of Action
The mechanism of action of methyl 12-aminooctadec-9-enoate involves its ability to interact with biological membranes due to its lipophilic nature. It can incorporate into lipid bilayers, enhancing membrane stability and protecting against oxidative damage. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl 9-octadecenoate: Another lipo-phenolic compound with similar antioxidant properties.
Methyl 12-oxooctadec-9-enoate: An oxo derivative with distinct chemical reactivity.
Methyl 3-hydroxyoctadec-9-enoate: A hydroxylated derivative with unique biological activities.
Uniqueness
Methyl 12-aminooctadec-9-enoate is unique due to its amino functional group, which allows for a broader range of chemical modifications and applications. Its combination of lipophilicity and reactivity makes it a versatile compound in various scientific and industrial fields .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 12-aminooctadec-9-enoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves esterification and amination of unsaturated fatty acid precursors. For example, analogous esters like methyl hexadec-9-enoate are synthesized via acid-catalyzed esterification under controlled temperature (e.g., 60–80°C) to minimize side reactions . Optimization requires monitoring reaction kinetics using techniques like TLC or GC-MS, adjusting catalyst concentration (e.g., H₂SO₄ or enzymatic catalysts), and ensuring inert atmospheres to prevent oxidation of the double bond. Computational tools (e.g., DFT calculations) can predict intermediate stability and guide solvent selection .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.3–5.5 ppm for cis/trans configurations) and methyl ester signals (δ 3.6–3.7 ppm). The amine proton (δ 1.5–2.0 ppm) may require deuterated solvents to reduce broadening .
- IR : Confirm ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
- MS : Use high-resolution MS to distinguish molecular ion peaks (C₁₉H₃₇NO₂, [M+H]⁺ expected at ~318.28 m/z) and fragmentation patterns to validate the amino-ester linkage .
Purity assessment should combine HPLC with UV/RI detectors and compare retention times against standards .
Q. What strategies are effective for conducting a systematic literature review on this compound’s biological or chemical roles?
- Methodological Answer :
- Define a clear research scope (e.g., "role in lipid metabolism" or "catalytic applications") using databases like PubMed, SciFinder, and Reaxys. Use Boolean operators (e.g., "this compound AND (synthesis OR degradation)") .
- Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles, in vitro/in vivo studies). Tools like PRISMA flowcharts help track screening stages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Perform a meta-analysis to quantify heterogeneity using tools like RevMan or MetaDisc. Assess bias via funnel plots and sensitivity analyses .
- Investigate confounding variables: Differences in cell lines, assay conditions (e.g., pH, temperature), or compound purity (e.g., HPLC vs. crude samples) may explain discrepancies. Replicate key experiments under standardized protocols .
- Apply mixed-methods approaches: Combine quantitative bioactivity data with qualitative insights (e.g., researcher notes on experimental limitations) to triangulate findings .
Q. What experimental design considerations are critical for studying the compound’s enzymatic interactions or metabolic pathways?
- Methodological Answer :
- Enzyme kinetics : Use Michaelis-Menten models with varying substrate concentrations. Include negative controls (e.g., heat-inactivated enzymes) and account for solvent effects (e.g., DMSO may inhibit activity) .
- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes at the amino group to track metabolic fate via LC-MS/MS.
- Dose-response studies : Design non-linear regression models to determine EC₅₀/IC₅₀ values, ensuring adequate sample sizes (n ≥ 3) and statistical power (α = 0.05) .
Q. How can computational chemistry and machine learning enhance the prediction of this compound’s physicochemical properties or reactivity?
- Methodological Answer :
- Molecular dynamics simulations : Model solvation effects and membrane permeability using software like GROMACS or CHARMM. Validate predictions with experimental logP values .
- QSAR models : Train algorithms on datasets of structurally similar esters/amines to predict properties like solubility or toxicity. Use open-source tools (e.g., RDKit, KNIME) and ensure applicability domain checks .
- Docking studies : Predict binding affinities to target proteins (e.g., lipid receptors) using AutoDock Vina. Cross-validate with SPR or ITC data .
Q. Data Presentation and Reproducibility
Q. What are best practices for presenting complex data (e.g., reaction yields, spectroscopic assignments) in publications?
- Methodological Answer :
- Use tables to summarize reaction conditions (e.g., temperature, catalyst loadings) and yields, ensuring alignment with journal guidelines (e.g., ACS Style) .
- Annotate spectra with peak assignments (δ values, coupling constants) and include raw data in supplementary materials. For crystallography, deposit CIF files in repositories like Cambridge Structural Database .
- Provide detailed protocols via platforms like protocols.io to enhance reproducibility, citing these in the methods section .
Q. How should researchers address challenges in reproducing synthetic or analytical results from literature?
- Methodological Answer :
- Verify critical parameters: Re-examine solvent purity, equipment calibration (e.g., NMR shimming), and reagent sourcing (e.g., Sigma vs. in-house synthesis) .
- Collaborate with original authors to obtain unpublished details (e.g., stirring rates, purification gradients).
- Document all deviations in lab notebooks and publish negative results to inform the community .
Properties
CAS No. |
104259-92-9 |
---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
methyl 12-aminooctadec-9-enoate |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17,20H2,1-2H3 |
InChI Key |
VVZSURKXXXOBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)N |
Origin of Product |
United States |
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